molecular formula C3H3ClO2 B1205836 2-Chloroacrylic acid CAS No. 598-79-8

2-Chloroacrylic acid

Cat. No.: B1205836
CAS No.: 598-79-8
M. Wt: 106.51 g/mol
InChI Key: SZTBMYHIYNGYIA-UHFFFAOYSA-N
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Description

2-Chloroacrylic acid is a chlorinated derivative of acrylic acid, characterized by the presence of a chlorine atom at the second carbon of the acrylic acid molecule. It is a colorless to pale yellow solid that is soluble in water and many organic solvents such as ethanol and ether . The compound is known for its reactivity and is used in various chemical synthesis processes.

Synthetic Routes and Reaction Conditions:

    Dehydration of 2-Chloropropionic Acid: this compound can be synthesized by dehydrating 2-chloropropionic acid using strong acids like concentrated sulfuric acid.

    Hydrolysis of 2-Chloropropene: Another method involves the hydrolysis of 2-chloropropene in the presence of acids such as hydrochloric acid.

Industrial Production Methods: Industrial production of this compound typically follows the same synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous reactors and advanced purification techniques is common in industrial settings .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Chloroacrylic acid has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of various organic compounds, including inhibitors and catalysts.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-chloroacrylic acid involves its reactivity as an α,β-unsaturated carboxylic acid. The compound can act as a Michael acceptor, reacting with nucleophiles in biological systems. This reactivity is due to the electron-withdrawing effect of the chlorine atom, which makes the β-carbon more electrophilic . The molecular targets and pathways involved include interactions with enzymes and proteins that contain nucleophilic residues, leading to potential inhibition or modification of their activity .

Comparison with Similar Compounds

Uniqueness: 2-Chloroacrylic acid’s unique reactivity due to the presence of the chlorine atom makes it particularly useful in specific synthetic applications where other similar compounds may not be as effective .

Properties

IUPAC Name

2-chloroprop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3ClO2/c1-2(4)3(5)6/h1H2,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZTBMYHIYNGYIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

29010-02-4
Record name 2-Propenoic acid, 2-chloro-, homopolymer
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DSSTOX Substance ID

DTXSID5060514
Record name 2-Chloroacrylic acid
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Molecular Weight

106.51 g/mol
Source PubChem
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CAS No.

598-79-8
Record name 2-Chloro-2-propenoic acid
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Record name 2-Chloroacrylic acid
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Record name 2-Chloroacrylic acid
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Record name 2-Propenoic acid, 2-chloro-
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Record name 2-Chloroacrylic acid
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Record name 2-chloroacrylic acid
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Record name 2-Chloroacrylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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